molecular formula C10H9N3O3 B2529113 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid CAS No. 1401319-09-2

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid

Cat. No.: B2529113
CAS No.: 1401319-09-2
M. Wt: 219.2
InChI Key: QPFJKTFPFHCEHJ-UHFFFAOYSA-N
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Description

3-(4-Oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid is a heterocyclic compound featuring a fused pyridotriazinone core linked to a propanoic acid moiety. Its structure combines a nitrogen-rich aromatic system with a carboxylic acid functional group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)5-4-7-10(16)13-6-2-1-3-8(13)12-11-7/h1-3,6H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFJKTFPFHCEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Agrochemical Propanoic Acid Derivatives

Key Analogues :

  • 2-(4-((5-Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Fluazifop): A herbicide with a pyridinyl-phenoxypropanoic acid backbone .
  • 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Haloxyfop): Structurally similar to fluazifop but includes a chlorine substituent for enhanced herbicidal activity .

Structural Differences :

  • The target compound replaces the phenoxy-pyridinyl ether linkage of fluazifop and haloxyfop with a fused pyridotriazinone ring.
  • Functional Impact: The pyridotriazinone system may enhance electron-deficient character compared to the trifluoromethylpyridine groups in agrochemicals, affecting reactivity or stability in environmental conditions.

Table 1: Agrochemical Propanoic Acid Analogues

Compound Name Core Structure Key Substituents Application
Target Compound Pyrido[2,1-c][1,2,4]triazinone Propanoic acid Unknown
Fluazifop Phenoxy-pyridinyl ether Trifluoromethyl, phenoxy Herbicide
Haloxyfop Phenoxy-pyridinyl ether Chlorine, trifluoromethyl Herbicide

Comparison with Sulfamoylphenylamino Propanoic Acid Derivatives

Key Analogue: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid (from ), synthesized for studying halogenation and hydrazone formation .

Structural Differences :

  • The target compound lacks the sulfamoylphenylamino group but incorporates a pyridotriazinone ring. The sulfamoyl group in the analogue provides hydrogen-bonding capacity, whereas the triazinone core may prioritize π-π interactions.

Comparison with Fluorescent Probe PTPA

Key Analogue: PTPA (3-((1-(4-(3-Bromopropoxy)phenyl)-4-cyano-9-oxo-9H-indeno[2,1-c]pyridin-3-yl)thio)propanoic acid), a fluorescent probe for magnesium alloy degradation monitoring .

Structural Differences :

  • PTPA contains an indenopyridine system with a bromopropoxy-phenyl group and a thioether linkage, whereas the target compound features a simpler pyridotriazinone core.
  • Functional Impact: The indenopyridine system in PTPA enables fluorescence via extended conjugation, a property unlikely in the target compound due to its smaller aromatic system.

Comparison with Thiazolidinone-Pyrimidinone Hybrid

Key Analogue: 3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS 847378-55-6), a thiazolidinone-pyrimidinone hybrid .

Structural Differences :

  • The analogue integrates a pyrido[1,2-a]pyrimidin-4-one ring and a thioxo-thiazolidinone group, contrasting with the pyrido[2,1-c][1,2,4]triazin-4-one core of the target compound.
  • Functional Impact: The thioxo group in the analogue may confer metal-chelating properties, while the triazinone’s nitrogen-rich structure could enhance hydrogen-bonding capacity.

Table 2: Heterocyclic Propanoic Acid Derivatives

Compound Name Heterocyclic Core Functional Groups Potential Use
Target Compound Pyrido[2,1-c][1,2,4]triazinone Propanoic acid Research/Pharma
CAS 847378-55-6 Pyrido[1,2-a]pyrimidinone Thioxo-thiazolidinone, fluorophenoxy Chelation/Pharma
PTPA Indeno[2,1-c]pyridine Bromopropoxy, thioether Fluorescent probe

Biological Activity

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its pyrido-triazine core, which may facilitate interactions with various biological targets, including enzymes and receptors.

Chemical Structure

The molecular formula of this compound is C11H10N4O3C_{11}H_{10}N_4O_3, with a molecular weight of approximately 234.23 g/mol. The compound features a triazine ring fused with a pyridine moiety, contributing to its unique chemical properties that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀N₄O₃
Molecular Weight234.23 g/mol
StructurePyrido-triazine core

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that this compound may inhibit certain enzymes or modulate receptor functions through competitive binding or allosteric mechanisms.

Interaction Studies

Research indicates that the compound's interaction with biological targets can be assessed using various techniques such as:

  • Binding assays : To measure affinity towards enzymes or receptors.
  • Enzyme inhibition assays : To determine the inhibitory potency against specific enzymes.

These studies are essential for elucidating the compound's therapeutic potential and understanding its pharmacokinetics and pharmacodynamics.

Biological Activities

Recent investigations have highlighted several promising biological activities associated with this compound:

  • Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly in models of breast and colon cancer.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range for certain strains.

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